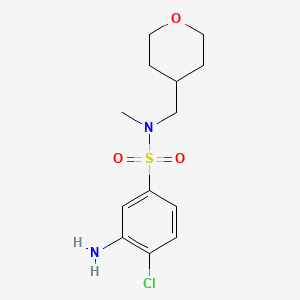

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide

CAS No.: 1220027-42-8

Cat. No.: VC3388797

Molecular Formula: C13H19ClN2O3S

Molecular Weight: 318.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220027-42-8 |

|---|---|

| Molecular Formula | C13H19ClN2O3S |

| Molecular Weight | 318.82 g/mol |

| IUPAC Name | 3-amino-4-chloro-N-methyl-N-(oxan-4-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3 |

| Standard InChI Key | XMDDPLUWTAAWEY-UHFFFAOYSA-N |

| SMILES | CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

| Canonical SMILES | CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide features a benzene ring with several key functional groups:

-

An amino (-NH2) group at position 3

-

A chloro (-Cl) substituent at position 4

-

A sulfonamide (-SO2N-) group

-

N-substitution with a methyl group

-

N-substitution with a tetrahydro-2H-pyran-4-ylmethyl group

The molecular formula is C13H19ClN2O3S, with a calculated molecular weight of approximately 318.82 g/mol.

Physical Properties

Based on structural similarities with related compounds, the following physical properties can be estimated:

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is determined by its functional groups:

-

The amino group at position 3 can participate in:

-

Diazotization reactions

-

Acylation and alkylation reactions

-

Formation of Schiff bases with aldehydes and ketones

-

-

The chloro substituent at position 4 can undergo nucleophilic aromatic substitution reactions, particularly when activated by the ortho amino group.

-

The sulfonamide group possesses limited reactivity under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.

-

The tetrahydropyran ring is generally stable but can undergo ring-opening under strong acidic conditions.

Applications in Pharmaceutical Research

Structure-Activity Relationship Considerations

Several structural features of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide may contribute to its potential biological activity:

| Structural Feature | Potential Contribution to Biological Activity |

|---|---|

| Amino group at position 3 | Hydrogen bond donor capacity; potential for further derivatization |

| Chloro substituent at position 4 | Modulates electronic properties; potential for halogen bonding |

| N-Methyl group on sulfonamide | Affects basicity and conformation; reduces hydrogen bond donation |

| Tetrahydropyran ring | Introduces conformational constraint; may enhance binding specificity |

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum would likely show:

-

Molecular ion peak at m/z 318 (corresponding to C13H19ClN2O3S)

-

Fragment ions representing the loss of the tetrahydropyran group

-

Fragments associated with cleavage of the sulfonamide bond

Infrared Spectroscopy

Characteristic IR absorption bands would include:

-

N-H stretching of the amino group (3300-3500 cm-1)

-

C-H stretching (2800-3100 cm-1)

-

S=O stretching (1140-1350 cm-1)

-

C-N stretching (1250-1350 cm-1)

-

C-Cl stretching (600-800 cm-1)

-

C-O-C stretching of the tetrahydropyran ring (1050-1150 cm-1)

Comparison with Related Compounds

Structural Comparison

A comparison between 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide and structurally related compounds provides insight into its potential properties and applications.

Functional Comparison

The amino group in 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide, as compared to the nitro group in related compounds, would:

-

Make the aromatic ring more electron-rich rather than electron-deficient

-

Provide hydrogen bond donation capability

-

Offer different reactivity patterns, particularly toward electrophiles

-

Potentially alter binding interactions with biological targets

The presence of the chloro substituent, rather than an amino group at position 4, would:

-

Provide different electronic effects on the aromatic ring

-

Affect the compound's lipophilicity and membrane permeability

-

Change the hydrogen bonding profile

-

Potentially alter metabolic stability

Future Research Directions

Synthesis Optimization

Future research could focus on:

-

Developing more efficient synthetic routes with higher yields

-

Exploring greener chemistry approaches with reduced environmental impact

-

Investigating catalytic methods for key transformation steps

Biological Evaluation

Potential biological studies could include:

-

Screening against kinase panels to identify potential inhibitory activity

-

Investigation of structure-activity relationships when incorporated into larger molecules

-

Assessment of pharmacokinetic properties and metabolic stability

-

Evaluation of potential as a scaffold for targeted drug delivery systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume